Synthesis and purification methods for sodium sulfosalicylate dihydrate.
Synthesis and purification methods for sodium sulfosalicylate dihydrate.
An In-depth Technical Guide to the Synthesis and Purification of Sodium Sulfosalicylate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium sulfosalicylate dihydrate. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the preparation of this versatile compound.
Introduction
Sodium sulfosalicylate dihydrate is a chemical compound widely used in clinical and biochemical laboratories, primarily for the precipitation and determination of proteins in biological fluids like urine.[1][2] Its ability to denature and precipitate proteins makes it a valuable reagent for diagnosing kidney disorders.[1] The compound also finds applications in analytical chemistry for the detection and quantification of certain metal ions and as a metal chelating agent in various industrial processes.[1][3] This guide details the common laboratory-scale synthesis and purification procedures to obtain high-purity sodium sulfosalicylate dihydrate.
Synthesis of Sodium Sulfosalicylate Dihydrate
The primary method for synthesizing sodium sulfosalicylate is through the sulfonation of salicylic (B10762653) acid, followed by neutralization with a sodium base.[1] This two-step process is reliable and can be performed using standard laboratory equipment.
Reaction Scheme
The synthesis involves two main reactions:
-
Sulfonation: Salicylic acid reacts with concentrated sulfuric acid to form 5-sulfosalicylic acid.
-
Neutralization: The resulting 5-sulfosalicylic acid is neutralized with sodium hydroxide (B78521) to produce sodium sulfosalicylate. The dihydrate form is obtained upon crystallization from an aqueous solution.
Experimental Protocol: Synthesis
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96%)
-
Sodium hydroxide
-
Deionized water
-
Ethanol (optional solvent)[1]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
pH meter or pH indicator strips
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add salicylic acid to concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled.
-
Heat the mixture to a temperature of 80–100°C for several hours to ensure the completion of the sulfonation reaction.[1]
-
After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing ice-cold deionized water. This will precipitate the crude 5-sulfosalicylic acid.
-
Dissolve the crude 5-sulfosalicylic acid in a minimum amount of hot deionized water.
-
Slowly add a concentrated solution of sodium hydroxide to the 5-sulfosalicylic acid solution until the pH reaches approximately 7. This neutralization step forms the sodium salt.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of sodium sulfosalicylate dihydrate.
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
The collected crude product can then be further purified.
Synthesis Workflow
Caption: Workflow diagram for the synthesis of sodium sulfosalicylate dihydrate.
Purification of Sodium Sulfosalicylate Dihydrate
Purification is a critical step to remove unreacted starting materials and by-products. The most common and effective method for purifying solid organic compounds like sodium sulfosalicylate dihydrate is recrystallization.[4][5][6]
Purification Method: Recrystallization
Recrystallization is based on the principle that the solubility of most solids increases with temperature.[5] An impure compound is dissolved in a hot solvent to form a saturated solution, which is then cooled to allow the pure compound to crystallize while impurities remain in the solution.[5][6]
Experimental Protocol: Purification
Materials:
-
Crude sodium sulfosalicylate dihydrate
-
Deionized water (as the solvent)
-
Activated carbon (optional, for removing colored impurities)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Place the crude sodium sulfosalicylate dihydrate in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to dissolve the solid completely. The goal is to create a saturated solution at an elevated temperature.[4]
-
If the solution has a noticeable color, add a small amount of activated carbon and briefly boil the solution to adsorb the colored impurities.[4]
-
If activated carbon was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals using vacuum filtration.[5]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator to obtain the final product. The product should be stored in a well-closed container, protected from light.[3]
Purification Workflow
Caption: Workflow diagram for the purification by recrystallization.
Data Presentation
The following tables summarize key quantitative data related to sodium sulfosalicylate dihydrate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NaO₈S | [] |
| Molecular Weight | 276.20 g/mol | [][8] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Solubility in Water | 100 mg/mL | [3] |
| Storage Temperature | Room Temperature, 2-8°C (sealed) | [8][9] |
Table 2: Purity and Assay Specifications
| Parameter | Specification | Analytical Method | Reference |
| Assay | ≥ 99.5% | Titration | [8] |
| Purity (Typical) | 95% - 99% | Not specified | [][10] |
| Purity Validation | Conforms to standard | HPLC (Methanol:Water 70:30 v/v, UV at 254 nm) | [1] |
| Structural Confirmation | Conforms to structure | FTIR (Sulfonate group at ~1040 cm⁻¹), XRD | [1] |
Characterization Methods
To ensure the quality and identity of the synthesized compound, several analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): This is a key method for assessing the purity of the final product by separating it from any residual starting materials or by-products.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups in the molecule, such as the sulfonate group, which has a characteristic absorption band around 1040 cm⁻¹.[1]
-
X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystalline structure of the dihydrate form of sodium sulfosalicylate.[1]
-
Titration: An acid-base titration can be used to determine the assay or the overall percentage purity of the synthesized compound.[8]
References
- 1. Sodium Sulfosalicylate|Research Grade|RUO [benchchem.com]
- 2. Sodium sulfosalicylate dihydrate [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 8. 1300-61-4・Sodium Sulfosalicylate Dihydrate・195-09762・199-09765[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. SODIUM SULFOSALICYLATE DIHYDRATE | 1300-61-4 [chemicalbook.com]
- 10. Sodium sulfosalicylate | 1300-64-1 [chemicalbook.com]
